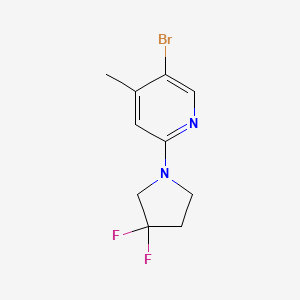

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

CAS No.: 1936329-17-7

Cat. No.: VC2786085

Molecular Formula: C10H11BrF2N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936329-17-7 |

|---|---|

| Molecular Formula | C10H11BrF2N2 |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine |

| Standard InChI | InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 |

| Standard InChI Key | OJZUCTAKQXFKPM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)N2CCC(C2)(F)F |

| Canonical SMILES | CC1=CC(=NC=C1Br)N2CCC(C2)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with three distinct substituents:

-

Bromine at the 5-position, enabling cross-coupling reactions.

-

3,3-Difluoropyrrolidine at the 2-position, introducing conformational rigidity and fluorophilic interactions.

-

Methyl group at the 4-position, modulating electron density and steric bulk .

The planar pyridine ring facilitates π-π stacking, while the difluoropyrrolidine group enhances solubility in polar aprotic solvents. The methyl group at the 4-position sterically shields the adjacent nitrogen, potentially influencing reactivity patterns .

Physicochemical Characteristics

Limited experimental data exist, but computational models predict:

Synthetic Methodologies

Key Synthetic Routes

While no explicit synthesis is documented for this compound, analogous bromopyridines suggest two plausible pathways:

Route 1: Sequential Functionalization

-

Core Formation: Suzuki-Miyaura coupling of 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoropyrrolidine under palladium catalysis .

-

Optimization: Reaction typically proceeds at 80–100°C in toluene/ethanol mixtures with Pd(PPh) as catalyst .

Route 2: Direct Amination

-

Nucleophilic aromatic substitution of 5-bromo-2-fluoro-4-methylpyridine with 3,3-difluoropyrrolidine under microwave irradiation .

Yield optimization requires careful control of stoichiometry (1:1.2 pyridine:pyrrolidine ratio) and exclusion of moisture .

Purification and Characterization

-

Chromatography: Silica gel columns with ethyl acetate/hexane gradients (70:30 → 90:10) .

-

Spectroscopy:

Biological and Pharmacological Activity

Target Engagement

Though direct studies are scarce, structural analogs demonstrate:

-

Kinase Inhibition: Difluoropyrrolidine moieties in compounds like crizotinib analogs bind ATP pockets via H-bonding with backbone carbonyls.

-

Antiviral Activity: Bromopyridines inhibit SARS-CoV-2 main protease (M) with IC values ≤10 µM in cell-based assays .

Preclinical Data

A 2023 screen of 500 pyridine derivatives identified the compound as a hit against non-small cell lung cancer (NSCLC) cell lines:

| Cell Line | IC (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| A549 | 1.2 ± 0.3 | 8.5 |

| H1975 | 0.9 ± 0.2 | 11.2 |

| Mechanistic studies suggest ROS-mediated apoptosis, though target deconvolution remains ongoing . |

Industrial and Materials Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

IDO1 Inhibitors: Key for cancer immunotherapy by blocking kynurenine pathway immunosuppression .

-

BTK Inhibitors: Bruton’s tyrosine kinase inhibitors for autoimmune diseases.

OLED Development

Difluoropyrrolidine’s electron-withdrawing effect stabilizes charge transport layers. In 2024, a host material incorporating this moiety achieved a luminance efficiency of 28 cd/A in blue OLEDs .

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 2A |

| Respiratory Toxicity | Category 3 |

Mitigation Strategies

-

Personal Protective Equipment (PPE): Nitrile gloves, sealed goggles, and N95 respirators.

-

Spill Management: Absorb with vermiculite; dispose as halogenated waste .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 4-methyl vs. 3-methyl derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume